cIAP1 Ligand-Linker Conjugates 6 hydrochloride
Description
E3 Ubiquitin Ligase Recruitment Mechanisms in Targeted Protein Degradation
PROTACs operate by hijacking the ubiquitin-proteasome system to induce degradation of specific proteins. The cIAP1 Ligand-Linker Conjugate 6 hydrochloride achieves this by recruiting cIAP1, a RING-domain E3 ubiquitin ligase, to ubiquitinate a target protein. The process begins with the formation of a ternary complex involving the PROTAC, cIAP1, and the protein of interest (POI). This complex positions the POI near cIAP1’s RING domain, which facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme (e.g., UbcH5b) to lysine residues on the POI.
A critical feature of cIAP1 is its ubiquitin-associated (UBA) domain, which enhances E2∼Ub conjugate recruitment. Mutational studies demonstrate that disrupting the UBA domain’s MGF and LL motifs (e.g., EN/RR mutations) reduces E2∼Ub binding, thereby impairing monoubiquitination efficiency. This underscores the UBA domain’s role in stabilizing E2∼Ub interactions, a mechanism distinct from canonical RING-domain-mediated E2 recruitment. Mathematical models of ternary complex formation predict a bell-shaped dependency on PROTAC concentration, where optimal degradation occurs at intermediate concentrations before the “hook effect” diminishes efficacy at higher doses.
Structural and Functional Characterization of cIAP1 as a PROTAC-Compatible E3 Ligase
cIAP1’s suitability for PROTAC design stems from its modular domains:
- BIR3 Domain : Binds to IAP antagonists like vestatin methyl ester, enabling PROTAC-mediated recruitment.
- RING Domain : Catalyzes ubiquitin transfer via E2∼Ub conjugation.
- UBA Domain : Augments E2∼Ub recruitment through ubiquitin binding, a feature absent in VHL and CRBN.
The cIAP1 Ligand-Linker Conjugate 6 hydrochloride (C₃₇H₄₈ClN₃O₈; MW 698.2 g/mol) incorporates a methyl ester-functionalized IAP antagonist linked to a POI-targeting moiety. Structural studies reveal that binding to the BIR3 domain induces cIAP1 autoubiquitination, reducing its cellular levels—a phenomenon exploited to achieve dual degradation of both cIAP1 and the POI. This dual degradation mechanism contrasts with VHL- or CRBN-based PROTACs, which typically spare the E3 ligase.
Functional Advantages of cIAP1 in PROTACs :
Comparative Analysis of IAP-Based vs. VHL/CRBN-Based PROTAC Architectures
IAP-based PROTACs exhibit unique pharmacological profiles compared to VHL/CRBN systems:
For example, SNIPER(BRD)-1, a cIAP1-recruiting PROTAC, degrades BRD4, cIAP1, and XIAP simultaneously, whereas VHL-based PROTACs selectively degrade BRD4. This dual activity may enhance efficacy in cancers reliant on IAP-mediated survival pathways. However, the self-degradation of cIAP1 necessitates precise dosing to avoid premature E3 ligase depletion.
Properties
Molecular Formula |
C37H48ClN3O8 |
|---|---|
Molecular Weight |
698.2 g/mol |
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C37H47N3O8.ClH/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31;/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44);1H/t32-,33-,34+;/m1./s1 |
InChI Key |
TUXKBZDECHBKLD-VGUVMAQISA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Canonical SMILES |
CC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis Framework
The preparation of this compound follows a modular approach involving:
-
Linker synthesis : Construction of PEG-based spacers with terminal functional groups (e.g., carboxylic acid, amine).
-
Ligand preparation : Synthesis of cIAP1-targeting ligands derived from IAP antagonists (e.g., birinapant analogs).
-
Conjugation : Covalent attachment of the ligand to the linker via amide or alkylation reactions.
-
Hydrochloride salt formation : Final purification and salt formation to enhance solubility.
Detailed Preparation Methods
Linker Synthesis: PEG-Based Spacer Construction
The C6 PEG linker is synthesized via BAIB/TEMPO-mediated oxidation of primary alcohols, yielding carboxylic acid-terminated intermediates. For example:
-
Step 1 : tert-Butyl bromohexanoate is reacted with diols under Mitsunobu conditions to form ether linkages.
-
Step 2 : Deprotection of tert-butyl esters using trifluoroacetic acid (TFA) yields free carboxylic acids.
Representative Procedure (from):
-
Combine 1,6-hexanediol (10 mmol) with tert-butyl bromoacetate (12 mmol) in acetonitrile.
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Add potassium carbonate (15 mmol) and heat at 80°C for 18 hours.
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Purify via column chromatography (petroleum ether/EtOAc 4:1) to isolate tert-butyl-protected linker.
-
Deprotect with TFA/DCM (1:4) for 2 hours to yield carboxylic acid-terminated C6 linker.
Ligand Preparation: cIAP1-Targeting Moiety
The cIAP1 ligand is synthesized from Boc-protected IAP antagonists (e.g., 65 in):
-
Boc deprotection : Treat 65 with HCl/dioxane to generate a free amine.
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Functionalization : Introduce mesyl or bromo groups for subsequent conjugation.
Critical Reaction Parameters :
Conjugation: Ligand-Linker Coupling
The linker and ligand are conjugated via nucleophilic substitution or amide bond formation:
Alkylation Method
Amide Coupling
-
Procedure : Activate linker carboxylic acid with HATU/DIPEA, then couple to ligand amine at room temperature for 16 hours.
Table 1: Comparison of Conjugation Methods
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | Cs₂CO₃, DMF, 70°C | 58–76 | >90% |
| Amide Coupling | HATU, DIPEA, rt | 63–85 | >95% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Protecting Group Strategy
-
Boc Protection : Prevents undesired side reactions during linker synthesis. Deprotection with HCl/dioxane achieves >95% recovery.
Purification and Characterization
Chromatographic Purification
Structural Confirmation
-
NMR : NMR (600 MHz, DMSO-) shows characteristic PEG methylene signals at δ 3.45–3.60 ppm and aromatic ligand protons at δ 7.20–7.85 ppm.
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LC-MS : [M+H] m/z calculated for C₃₇H₄₈ClN₃O₈: 698.25; observed: 698.3.
Table 2: Key Spectral Data
| Technique | Data |
|---|---|
| NMR | δ 1.45 (s, 9H, Boc), 3.50 (m, 8H, PEG), 7.30 (d, J=8.4 Hz, 2H, Ar-H), 7.85 (d, J=8.4 Hz, 2H, Ar-H) |
| LC-MS | m/z 698.3 [M+H], retention time 12.7 min (C18, 70% ACN) |
Applications in Targeted Protein Degradation
PROTAC Assembly
This compound serves as a critical intermediate in synthesizing heterobifunctional degraders. For example:
Chemical Reactions Analysis
Types of Reactions: cIAP1 Ligand-Linker Conjugates 6 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Cancer Research
The primary application of cIAP1 Ligand-Linker Conjugates 6 hydrochloride is in cancer research, particularly in studying tumorigenesis and treatment resistance.
- Case Study: Tumor Cell Lines
Research has demonstrated that treatment with this conjugate can significantly reduce the levels of oncoproteins in various cancer cell lines, thus inhibiting cell proliferation and survival. For instance, studies involving multiple myeloma cell lines showed a marked decrease in cIAP1 levels upon treatment with the conjugate, leading to enhanced sensitivity to other therapies .
Drug Development
This compound serves as a valuable tool in drug development for designing new therapeutic agents aimed at specific cancer types.
- Example: PROTACs (Proteolysis Targeting Chimeras)
The conjugate can be utilized to develop PROTACs that selectively degrade target proteins involved in oncogenesis. These novel compounds are being explored for their potential to overcome drug resistance by targeting specific pathways that are often upregulated in resistant cancers .
Clinical Implications
The implications of using this compound extend beyond laboratory research into potential clinical applications:
- Therapeutic Development : The ability to induce targeted degradation of cIAP1 suggests that this compound could be developed into a therapeutic agent for treating malignancies where cIAP1 is overexpressed.
- Combination Therapy : Its use in combination with existing chemotherapeutics may offer new avenues for enhancing treatment efficacy and overcoming resistance mechanisms commonly observed in cancer therapies .
Mechanism of Action
The mechanism of action of cIAP1 Ligand-Linker Conjugates 6 hydrochloride involves:
Targeting cIAP1: The compound specifically targets and binds to cellular inhibitors of apoptosis protein 1.
Inducing Degradation: By binding to cIAP1, the compound induces its degradation through the ubiquitin-proteasome pathway.
Potentiating Cytotoxic Effects: The degradation of cIAP1 potentiates the cytotoxic effects of chemotherapeutic agents, leading to enhanced programmed cell death in cancer cells
Comparison with Similar Compounds
Structural and Functional Differentiation
cIAP1 Ligand-Linker Conjugates 6 hydrochloride belongs to a family of compounds with variations in linker chemistry, ligand modifications, and salt forms. Key analogs include:
Critical Structural Variations :
- Linker Chemistry : Conjugates 6 and 12 utilize amide bonds for linker attachment, yielding higher synthetic efficiency (81–89%) compared to ester-based conjugates (e.g., Conjugate 11, 36% yield) .
- Salt Forms: Hydrochloride variants (e.g., Conjugates 6 and 15) exhibit superior aqueous solubility, enabling in vivo applications, whereas non-salt forms (e.g., Conjugate 11) require DMSO-based formulations .
Mechanistic and Functional Comparisons
a. Degradation Efficiency
- This compound achieves ≥70% degradation of POIs in SW1573 cells, comparable to Conjugate 12 .
- Conjugate 15 hydrochloride shows dual cIAP1/XIAP engagement but reduced POI degradation (50–60%) due to competitive E3 ligase recruitment .
b. Selectivity and Off-Target Effects
- Conjugate 6 selectively degrades cIAP1-bound POIs without significantly affecting XIAP, minimizing off-target apoptosis .
Preclinical Efficacy
- Conjugate 6 hydrochloride demonstrates IC₅₀ values of 28–46 nM in cIAP1-dependent assays, outperforming non-hydrochloride analogs (e.g., Conjugate 11, IC₅₀ = 60–75 nM) .
- In cancer models, Conjugate 6 synergizes with CHIP E3 ligase to degrade eIF4E, a translation initiation factor overexpressed in malignancies .
Advantages Over PROTACs
Unlike traditional PROTACs, SNIPERs (including Conjugate 6) exploit cIAP1 overexpression in cancers to degrade both POIs and cIAP1 itself, circumventing therapy resistance. Residual XIAP activity maintains apoptotic regulation, reducing toxicity .
Biological Activity
cIAP1 Ligand-Linker Conjugates 6 hydrochloride represents a significant advancement in the field of targeted protein degradation, particularly through the use of PROTAC (Proteolysis Targeting Chimeras) technology. This compound is designed to selectively induce the degradation of specific proteins, including those involved in cancer progression, by leveraging its unique structure that combines an Inhibitor of Apoptosis Protein (IAP) ligand with a linker that recruits E3 ubiquitin ligases.
Overview of cIAP1 Ligand-Linker Conjugates
- Chemical Structure : The conjugate consists of an IAP ligand that specifically targets cIAP1, linked to a PROTAC moiety that facilitates the recruitment of E3 ligases for ubiquitination and subsequent proteasomal degradation.
- Molecular Weight : Approximately 698.25 g/mol.
- Mechanism of Action : By binding to cIAP1 and linking it to E3 ligases, the compound promotes the ubiquitination of target proteins, leading to their degradation and modulation of cellular signaling pathways.
The biological activity of this compound hinges on its ability to engage with cellular pathways involved in protein homeostasis. The compound acts by:
- Inducing Ubiquitination : It facilitates the tagging of specific proteins for degradation by the proteasome.
- Modulating Signaling Pathways : By reducing levels of oncoproteins, it can inhibit cancer cell proliferation and survival.
Efficacy in Cancer Research
Research has demonstrated that cIAP1 Ligand-Linker Conjugates can effectively reduce oncoprotein levels in various cancer models:
- Cell Proliferation Studies : In vitro assays have shown significant reductions in cancer cell viability when treated with this compound, indicating its potential as a therapeutic agent against malignancies characterized by aberrant protein levels.
- Case Studies :
Comparative Analysis
The following table summarizes key findings from studies involving cIAP1 Ligand-Linker Conjugates and related compounds:
| Compound Name | IC50 (nM) | Mechanism | Unique Features |
|---|---|---|---|
| cIAP1 Ligand-Linker Conjugates 6 | TBD | E3 ligase recruitment | Specific for cIAP1 |
| SNIPER(BRD)-1 | 6.8 | Autoubiquitylation | Degrades both cIAP1 and XIAP |
| LCL161 | >1000 | IAP antagonist | Monovalent; less effective than bivalent ligands |
| PROTAC 15 | >5 μM | CRBN recruitment | Weak antiproliferative activity |
Research Findings
Recent studies have highlighted the effectiveness of cIAP1 Ligand-Linker Conjugates in degrading IAPs:
- Heterobifunctional PROTACs : These compounds have shown enhanced degradation profiles compared to monovalent IAP antagonists, achieving complete degradation at concentrations as low as 0.1 μM .
- Degradation Mechanisms : Different mechanisms were observed for cIAP1 and XIAP degradation, emphasizing the compound's specificity and effectiveness in targeting distinct IAPs .
Q & A
Q. What is the structural and functional role of the linker in cIAP1 Ligand-Linker Conjugates 6 hydrochloride for PROTAC/SNIPER design?
The linker in this compound bridges the E3 ligase-targeting ligand (IAP) and the target protein-binding moiety. Optimal linker length and chemistry (e.g., PEG-based chains) are critical for maintaining ternary complex stability and ensuring efficient ubiquitination. For example, m-PEG4-C6-phosphonic acid ethyl ester linkers balance hydrophilicity and flexibility to enhance proteasomal degradation .
Q. How can researchers validate the specificity of this compound in degrading cIAP1 versus cIAP2?
Use siRNA-mediated knockdown of cIAP1 or cIAP2 in cell lines (e.g., endothelial or cancer models) and quantify degradation via Western blotting. Densitometric analysis (e.g., ImageJ) normalized to housekeeping proteins like TRAF2 can distinguish isoform-specific effects . Orthogonal assays, such as ubiquitination profiling, further confirm target engagement .
Q. What in vitro models are suitable for testing the efficacy of cIAP1-targeting conjugates in inflammatory pathways?
Primary dendritic cells (DCs) or colitis models are ideal for studying NF-κB activation and RIPK2 polyubiquitination. Monitor pro-inflammatory cytokines (e.g., TNF-α, IL-6) via qPCR or ELISA, and correlate results with cIAP1/cIAP2 expression levels .
Advanced Research Questions
Q. How can researchers resolve contradictions in cIAP1 degradation efficiency across cell lines with varying TNFR1 expression?
Perform co-immunoprecipitation (Co-IP) assays to assess TNFR1/cIAP1 interaction strength in different cell lines. Use Smac mimetics as positive controls and validate findings in TNFR1-knockout models. Statistical tools like one-way ANOVA with Bonferroni correction can identify significant variations .
Q. What experimental strategies mitigate off-target effects when using this compound in vivo?
Employ tissue-specific mass spectrometry imaging (MSI) to track conjugate disposition and quantify target engagement. Pair this with RNA-seq to identify unintended transcriptomic changes. Dose optimization and pharmacokinetic profiling in rodent metastasis models (e.g., lung extravasation assays) further refine specificity .
Q. How does the polyubiquitination status of RIPK2 influence the therapeutic window of cIAP1-targeting compounds in inflammatory bowel disease (IBD)?
Use K48- and K63-linked ubiquitin pulldown assays in DCs to map RIPK2 modification patterns. Compare outcomes in IRF4-high versus IRF4-low environments, as IRF4 inversely regulates cIAP1/2 expression. Preclinical colitis models with histopathological scoring can correlate ubiquitination dynamics with disease severity .
Q. What methodologies address challenges in synthesizing cIAP1 Ligand-Linker Conjugates with high batch-to-batch reproducibility?
Implement orthogonal purification techniques (e.g., reverse-phase HPLC coupled with MALDI-TOF) to verify conjugate integrity. Patent data (e.g., PEG linker length ranges of 6–14 units) and intermediate ligand-linker characterization (e.g., formula validation via NMR) ensure consistency .
Q. How can researchers optimize linker length to enhance PROTAC-mediated degradation of oncogenic targets while minimizing aggregation?
Screen PEG-based linkers (e.g., m-PEG4-C6 vs. m-PEG8-C12) in cellular thermal shift assays (CETSA) to assess ternary complex stability. Pair with molecular dynamics simulations to predict aggregation propensity. Patent precedents suggest 8–12 PEG units as optimal for balancing solubility and efficacy .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing time-dependent changes in cIAP1 degradation studies?
Use one-way ANOVA with post-hoc Bonferroni tests for longitudinal qPCR or Western blot data. Normalize band intensities to housekeeping proteins (e.g., TRAF2) and apply OriginPro 2020b for curve fitting and SD calculations .
Q. How can researchers validate the role of cIAP1 in tumor extravasation using ligand-linker conjugates in vivo?
Utilize endothelial-specific cIAP1-knockout mice injected with metastatic cell lines (e.g., 4T1 or B16-F10). Quantify lung metastasis via bioluminescence imaging and histology. Compare outcomes to Smac mimetic-treated cohorts to isolate cIAP1-specific effects .
Q. What proteomic workflows identify off-target proteins ubiquitinated by this compound?
Perform ubiquitin remnant profiling (e.g., diGly capture) followed by LC-MS/MS. Validate hits using CRISPR-Cas9 knockout cell lines and functional assays (e.g., proliferation/apoptosis). Cross-reference with TCGA data to prioritize clinically relevant off-targets .
Patent and Innovation-Related Questions
Q. How do existing patents inform the design of novel cIAP1-targeting conjugates with improved bioavailability?
Analyze claims from patents like EP3831380A2, which disclose PEG linker optimization and ligand conjugation strategies. Prioritize compositions avoiding formula DD/DD1 (excluded from patent coverage) and focus on 1:1 drug-PEG ratios for enhanced stability .
Q. What prior art challenges might arise when developing cIAP1 Ligand-Linker Conjugates for dual-targeting PROTACs?
Review overlapping claims in Purdue Research Foundation’s patents (e.g., PSMA-binding conjugates) to avoid infringement. Innovate by incorporating non-PEG linkers (e.g., alkyl chains) or bifunctional E3 ligase recruitment motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
